Phenylacetoxytrimethylsilane
Overview
Description
Phenylacetoxytrimethylsilane is a chemical compound with the formula C11H16O2Si . It is also known by its synonym, Trimethylsilylphenylacetate . It is used as a chemical intermediate .
Molecular Structure Analysis
Phenylacetoxytrimethylsilane has a linear formula of C6H5CH2COOSi(CH3)3 . Its molecular weight is 208.33 .Physical And Chemical Properties Analysis
Phenylacetoxytrimethylsilane is a liquid substance . It has a density of 0.982 g/mL at 25°C . The refractive index n20/D is 1.478 (lit.) . The boiling point is 96-97°C at 0.7 mmHg (lit.) .Scientific Research Applications
Amide Synthesis Promoter
Phenylsilane, closely related to phenylacetoxytrimethylsilane, has been reevaluated as a useful coupling reagent for amide synthesis. This application allows for the synthesis of a wide range of amides and peptides with good to excellent yields, without side reactions such as epimerization. Phenylsilane's utility is highlighted by its use in the synthesis of Weinreb amides mediated by a hydrosilane, a first in the field. Additionally, silicon tetraacetate is introduced as an efficient acetylating agent for amines and anilines, operating under mild conditions and without the need for a base (Morisset, Chardon, Rouden, & Blanchet, 2020).
Catalyst in Organic Transformations
Phen-based periodic mesoporous organosilica (Phen-PMO), synthesized using compounds similar to phenylacetoxytrimethylsilane, has been used in cobalt-catalyzed alkyne hydrosilylation reactions. This application highlights its role in facilitating various organic transformations, demonstrating the versatility of phenyl-based organosilica in catalysis (Lin et al., 2023).
Siloxane-Based Material Synthesis
In the synthesis of nanosized SAPO-34, phenyltrimethoxysilane (a compound similar to phenylacetoxytrimethylsilane) was used to significantly slow down the crystallization process, leading to the formation of agglomerated nanocrystals. This application in material science demonstrates the potential of such compounds in influencing the properties of siloxane-based materials for enhanced catalytic stability (Zheng et al., 2017).
Enhancement in Optoelectronic Devices
Phenyltrimethoxysilane was used to modify SiO2 insulator surfaces, significantly enhancing the performance of pentacene-based organic thin-film transistors (OTFTs). This modification altered the molecular geometry and induced structural phase transitions in pentacene films, showcasing the compound's role in improving optoelectronic devices (Yuan et al., 2009).
Safety And Hazards
Phenylacetoxytrimethylsilane is classified as a serious eye irritant (Category 2) according to Regulation (EC) No. 1272/2008 [CLP] . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this substance . In case of eye contact, rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .
properties
IUPAC Name |
trimethylsilyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)13-11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXSUHALKENOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334153 | |
Record name | Phenylacetoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetoxytrimethylsilane | |
CAS RN |
2078-18-4 | |
Record name | Phenylacetoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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